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Abstract
This technical guide provides a comprehensive overview of 1,2-dicyclopropylethane-1,2-dione,

a unique α-diketone featuring two cyclopropyl rings. The document details its chemical identity,

physicochemical properties, and known synthetic pathways. While specific experimental data

on its biological activity and spectroscopic characterization are limited in publicly accessible

literature, this guide draws parallels from related dicarbonyl and cyclopropyl-containing

compounds to infer potential applications and areas for future research, particularly in the

realm of medicinal chemistry and drug development.

Chemical Identity and Properties
IUPAC Name: 1,2-dicyclopropylethane-1,2-dione

This compound is a symmetrical α-diketone where the ethanedione backbone is substituted

with a cyclopropyl group at each carbonyl carbon.

Synonyms:

Dicyclopropylethanedione

Dicyclopropylglyoxal
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Ethanedione, dicyclopropyl-

Chemical Structure:

Physicochemical Data:

A summary of the known quantitative data for 1,2-dicyclopropylethane-1,2-dione is presented in

the table below.

Property Value Reference

Molecular Formula C₈H₁₀O₂ [1]

Molecular Weight 138.16 g/mol [1]

CAS Number 15940-88-2 [1]

Boiling Point 211.9 °C at 760 mmHg [1]

Density 1.286 g/cm³ [1]

Flash Point 75.8 °C [1]

Vapor Pressure 0.178 mmHg at 25°C [1]

Synthesis of 1,2-Dicyclopropylethane-1,2-dione
Two primary synthetic routes for 1,2-dicyclopropylethane-1,2-dione have been reported in the

literature, although detailed experimental protocols are not readily available in the public

domain.

From Ethyl Cyclopropylcarboxylate
One reported synthesis involves the reaction of ethyl cyclopropylcarboxylate with thionyl

chloride and sodium.[1] This method likely proceeds through an acyloin-type condensation of

the corresponding acyl chloride.

Hypothesized Reaction Scheme:
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Ethyl Cyclopropylcarboxylate Cyclopropylacyl ChlorideSOCl₂ 1,2-Dicyclopropylethane-1,2-dioneNa, Et₂O

Click to download full resolution via product page

Figure 1: Hypothesized synthesis from ethyl cyclopropylcarboxylate.

Experimental Protocol:

A detailed experimental protocol for this specific transformation is not publicly available.

General procedures for the conversion of esters to α-diketones often involve the formation of

an acyl chloride followed by a reductive coupling reaction.

Photochemical Synthesis from
Cyclopropanecarbaldehyde
A second synthetic route involves the irradiation of cyclopropanecarbaldehyde.[1] This

photochemical approach likely proceeds via a radical mechanism.

Hypothesized Reaction Scheme:

Cyclopropanecarbaldehyde Acyl RadicalIrradiation (310 nm) 1,2-Dicyclopropylethane-1,2-dioneDimerization

Click to download full resolution via product page

Figure 2: Hypothesized photochemical synthesis pathway.

Experimental Protocol:

Specific details of the experimental setup, including solvent, concentration, and reaction time

for the photolysis of cyclopropanecarbaldehyde to yield the desired product, are not detailed in

the available literature.

Spectroscopic Characterization
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Experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 1,2-

dicyclopropylethane-1,2-dione are not readily available in public databases. However, based on

the known spectra of related compounds such as dicyclopropyl ketone, the following spectral

characteristics can be predicted.[2]

Predicted Spectroscopic Data:

Technique Predicted Features

¹H NMR

Signals corresponding to the methine and

methylene protons of the cyclopropyl rings. The

chemical shifts would be influenced by the

adjacent carbonyl group.

¹³C NMR

Resonances for the carbonyl carbons, as well

as the methine and methylene carbons of the

cyclopropyl rings.

IR Spectroscopy
A strong absorption band characteristic of the

C=O stretching of an α-diketone.

Mass Spectrometry

A molecular ion peak corresponding to the

molecular weight of the compound, along with

fragmentation patterns resulting from the

cleavage of the cyclopropyl rings and the

dicarbonyl unit.

Potential Applications in Drug Development
While no specific biological activities have been reported for 1,2-dicyclopropylethane-1,2-dione,

its structural motifs—the α-diketone and the cyclopropyl group—are of significant interest in

medicinal chemistry.

The Role of the α-Diketone Moiety
α-Dicarbonyl compounds are known to exhibit a range of biological activities. They can act as

enzyme inhibitors, particularly for enzymes with active site cysteine or arginine residues,

through the formation of covalent adducts.[3] Some dicarbonyl compounds have demonstrated
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cytotoxic effects against various cancer cell lines.[4][5][6][7][8] The reactivity of the dicarbonyl

system makes it a potential pharmacophore for targeted covalent inhibitors.

The Significance of the Cyclopropyl Group
The cyclopropyl group is a valuable substituent in drug design due to its unique conformational

and electronic properties.[9] It can:

Introduce conformational rigidity: This can lead to improved binding affinity and selectivity for

a target protein.

Modulate metabolic stability: The cyclopropyl group can block sites of metabolism, leading to

an improved pharmacokinetic profile.

Alter physicochemical properties: It can influence lipophilicity and aqueous solubility.

Serve as a bioisostere: The cyclopropyl ring can mimic the electronic properties of a double

bond or a phenyl ring.

The presence of two cyclopropyl groups in 1,2-dicyclopropylethane-1,2-dione suggests that it

could serve as a rigid scaffold for the development of novel therapeutic agents.

Future Research Directions
The lack of extensive data on 1,2-dicyclopropylethane-1,2-dione presents several opportunities

for future research:

Development of detailed and optimized synthetic protocols: Elucidating high-yield and

scalable synthetic routes is crucial for further investigation.

Comprehensive spectroscopic characterization: A full analysis of its NMR, IR, and mass

spectra is necessary for unambiguous identification and quality control.

In vitro biological screening: Evaluation of its cytotoxicity against a panel of cancer cell lines

and its inhibitory activity against various enzymes would provide insights into its therapeutic

potential.
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Computational modeling: Docking studies with relevant biological targets could help in

identifying potential protein-ligand interactions and guide the design of more potent analogs.

Conclusion
1,2-Dicyclopropylethane-1,2-dione is a structurally intriguing molecule with potential

applications in drug discovery and development. While current knowledge about its synthesis

and properties is limited, the presence of both the reactive α-diketone functionality and the

conformationally constraining cyclopropyl groups makes it a compelling target for further

investigation. Future research focused on its synthesis, characterization, and biological

evaluation is warranted to unlock its full potential as a novel chemical entity for medicinal

chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide on 1,2-
Dicyclopropylethane-1,2-dione]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15342902#iupac-name-for-dicyclopropylethanedione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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